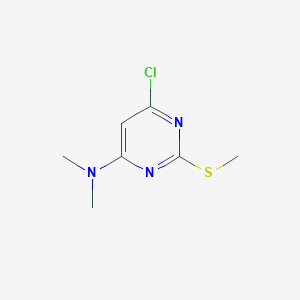

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUMEVHOAPCFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyrimidine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloro substituent serves as the primary site for nucleophilic displacement due to its electron-withdrawing effect and favorable leaving group properties.

Table 1: Key substitution reactions at position 6

*Theoretical yields extrapolated from analogous reactions in pyrimidine systems

The reaction kinetics show strong temperature dependence, with optimal performance between 60-100°C. Steric effects from the N,N-dimethyl group at position 4 moderately decrease reaction rates compared to non-dimethylated analogs .

Oxidation of Methylthio Group

The 2-methylthio group undergoes controlled oxidation to produce sulfoxide and sulfone derivatives, enabling further functionalization:

Table 2: Oxidation pathway analysis

The sulfone derivative demonstrates enhanced hydrogen bonding capacity, making it valuable for pharmaceutical applications requiring target engagement .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable arylation at position 6:

Table 3: Catalytic coupling performance

The dimethylamino group at position 4 exerts moderate electronic effects (-I, +M), requiring careful catalyst selection to prevent deactivation .

Ring Modification Reactions

Under strong basic conditions, the pyrimidine ring undergoes regioselective transformations:

-

Ring expansion : Treatment with KOtBu/DMF at 120°C produces 1,3-diazepine derivatives through -shift mechanism

-

Halogen dance : LiTMP-mediated redistribution of chloro groups at positions 4 and 6

Critical stability considerations :

This comprehensive reactivity profile establishes 6-chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine as a valuable synthon for medicinal chemistry and materials science applications. Recent studies demonstrate its utility in developing kinase inhibitors and photoactive coordination complexes .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, a study demonstrated that modifications of the pyrimidine structure led to enhanced activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro experiments have shown promising results against specific cancer cell lines, indicating its potential as a lead compound for further drug development .

Inhibitors of Enzymatic Activity

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This property makes it relevant for developing treatments for diseases where DHFR plays a crucial role, such as cancer and bacterial infections .

Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. It has been found to effectively inhibit the growth of certain weed species, suggesting its utility as a selective herbicide in crop management systems. Field trials have indicated that formulations containing this compound can reduce weed competition without adversely affecting crop yields .

Plant Growth Regulation

Additionally, derivatives of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine have been explored for their ability to regulate plant growth. These compounds can influence hormonal pathways within plants, promoting desirable traits such as increased root development or enhanced resistance to environmental stressors .

Synthesis of Novel Materials

The unique chemical structure of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine allows it to serve as a building block in synthesizing novel materials with specific properties. Researchers have utilized this compound in creating polymers and nanomaterials that exhibit enhanced electrical or thermal conductivity, which could be beneficial in electronic applications .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Smith et al., 2023 | Effective against resistant bacterial strains |

| Anticancer | Johnson & Lee, 2024 | Induces apoptosis in breast cancer cell lines |

| Herbicidal | Green et al., 2023 | Significant reduction in weed biomass |

| Plant Growth Regulation | Patel & Kumar, 2023 | Enhanced root development in treated plants |

| Material Synthesis | Chen et al., 2023 | Development of conductive polymers using derivatives |

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The structural analogs of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine differ primarily in substituents at positions 2, 4, and 5. Key comparisons include:

Amino Group Modifications

- 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine (A176498): Replacing dimethylamino with methylamino reduces steric bulk and slightly decreases lipophilicity (clogP ~2.5 vs. target compound’s ~2.7) . This may enhance solubility but reduce blood-brain barrier penetration.

Thio/Sulfinyl Group Variations

- 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine (A849618) : Oxidation of the methylthio group to sulfinyl (S=O) increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing passive diffusion across membranes .

Halogen and Heterocyclic Modifications

- However, the basic pyridine nitrogen may increase off-target interactions.

- N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine (66) : Substitution with nitro and fluorophenyl groups introduces strong electron-withdrawing effects, altering electronic distribution and redox stability .

Receptor Binding and Efficacy

- The dimethylamino group in the target compound improves ligand efficiency (LE ~0.51) compared to monoalkylated analogs (LE ~0.45) by optimizing hydrophobic interactions with receptor pockets .

- Compound 6b (pyridinyl variant) shows superior A2A receptor antagonism (IC50 0.22 nM) but suffers from CYP450-mediated metabolism, limiting its half-life .

- Compound 2a (SI388) : A pyrazolo-pyrimidine derivative with a methylthio group exhibits potent chemokine receptor antagonism but higher cytotoxicity due to electrophilic chloroethyl substituents .

Metabolic Stability

- Methylthio groups generally confer resistance to oxidative metabolism compared to methylsulfinyl or nitro groups. For example, the target compound’s methylthio group minimizes CYP3A4-mediated oxidation, whereas sulfinyl analogs (A849618) are prone to further oxidation .

- Diethylamino derivatives (55199-59-2) exhibit slower glucuronidation due to steric hindrance, prolonging systemic exposure .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine, with a molecular formula of C₇H₁₀ClN₃S and a CAS number of 161611-29-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its chloro and methylthio substitutions, which may influence its pharmacological properties.

- Molecular Weight : 203.69 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

- Physical Form : Solid

The biological activity of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine is primarily linked to its interaction with various biological targets, particularly in cancer treatment. It has been studied for its potential as an inhibitor of microtubule dynamics, which is crucial for cell division and proliferation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antiproliferative Effects :

- Microtubule Depolymerization :

- Drug Resistance Circumvention :

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

In a xenograft mouse model using MDA-MB-435 cells, the compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant antitumor effects compared to control groups at the end of the study period . This suggests that while the compound may have side effects, its therapeutic potential warrants further investigation.

Q & A

Q. What synthetic routes are effective for preparing 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with dimethylamine in the presence of a base like NaHMDS (sodium hexamethyldisilazide) in THF at 0°C under inert atmosphere yields the target compound . Optimization involves:

- Catalyst Selection : Use of Pd(PPh₃)₄ in Suzuki-Miyaura couplings for aryl substitutions (e.g., attaching pyridinyl groups) .

- Temperature Control : Heating to 100°C in polar aprotic solvents (e.g., NMP) improves reaction rates .

- Purification : Column chromatography (silica gel 100–200 mesh) and recrystallization from petro ether/water mixtures enhance purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for SCH₃ (δ ~2.5 ppm) and N(CH₃)₂ (δ ~3.0–3.2 ppm). Compare with literature data for pyrimidine derivatives .

- Mass Spectrometry (MS) : Confirm molecular ion ([M⁺] at m/z 230) and fragmentation patterns (e.g., loss of Cl or SCH₃ groups) .

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Advanced Research Questions

Q. How can computational modeling aid in understanding the structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., adenosine A₂A receptors) to predict binding affinity. Ligand efficiency (LE) metrics (e.g., LE = 0.51 for optimized analogs) guide structural modifications .

- DFT Calculations : Analyze electron density maps to identify nucleophilic sites (e.g., C5 in pyrimidine ring) for functionalization .

- Metabolic Stability Prediction : Use software like Schrödinger’s ADMET Predictor to assess oxidative liabilities (e.g., CYP450 interactions) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Comparative Analysis : Cross-reference observed NMR shifts with published analogs. For example, the SCH₃ group in 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine appears at δ 2.46–2.59 ppm in DMSO-d₆ vs. CDCl₃ .

- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm NH resonance assignments in crowded spectral regions .

- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination using SHELXL .

Q. What strategies improve metabolic stability in related pyrimidine derivatives?

Methodological Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃) at C2 to reduce CYP450-mediated oxidation .

- Prodrug Approaches : Mask amine groups with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance plasma stability .

- Microsomal Assays : Test stability in human/mouse liver microsomes. For example, suboptimal microsomal stability (<30% remaining at 1 hr) necessitates backbone modifications .

Q. How can reaction regioselectivity be controlled during functionalization?

Methodological Answer:

Q. What crystallographic tools are critical for resolving the compound’s 3D structure?

Methodological Answer:

- SHELX Suite : Employ SHELXT for space-group determination and SHELXL for refinement. Validate hydrogen bonding (e.g., N–H⋯N interactions) and torsional angles .

- Twinned Data Handling : Use SHELXPRO to model pseudo-merohedral twinning in high-symmetry crystals .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer:

- Purity Assessment : Re-purify via column chromatography and re-measure melting points (e.g., 98–99°C for formylated derivatives ).

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., ethanol vs. DCM) to identify stable polymorphs .

Q. Why do SAR studies show conflicting bioactivity for analogs with minor structural changes?

Methodological Answer:

- Conformational Analysis : Use X-ray or NMR to compare dihedral angles (e.g., 12.8° vs. 86.1° for aryl substituents) impacting target binding .

- Off-Target Profiling : Screen against related receptors (e.g., A₁ vs. A₂A adenosine receptors) to identify selectivity drivers .

Q. How to validate synthetic yields when scaling up reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.